5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-ethyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-9-11-10(15-14-9)8-5-7(12-13-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZIWRDYUUYWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=NNC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid with ethyl hydrazinecarboxylate, followed by cyclization to form the oxadiazole ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring undergoes nucleophilic substitution at the C5 position due to electron withdrawal by adjacent nitrogen atoms. Common nucleophiles include amines, alkoxides, and thiols:
Ring-Opening Reactions
The 1,2,4-oxadiazole ring is susceptible to cleavage under acidic or strongly nucleophilic conditions:
Coordination Complex Formation
The oxadiazole nitrogen atoms act as ligands for transition metals, enabling applications in catalysis:
Electrophilic Aromatic Substitution
The pyrazole ring undergoes limited electrophilic substitution due to electron-withdrawing effects from the oxadiazole:
Reduction and Oxidation
The ethyl group and oxadiazole ring participate in redox reactions:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyrazole ring:
| Reagent/Conditions | Product | Key Findings | Reference |
|---|---|---|---|
| Suzuki-Miyaura (Pd(PPh₃)₄, K₂CO₃) | Biaryl-pyrazole-oxadiazole conjugate | Requires Boc protection of pyrazole NH for efficiency . |
Key Structural and Mechanistic Insights
-
Electronic Effects : The oxadiazole’s electron-deficient nature accelerates nucleophilic substitution but deactivates the pyrazole toward electrophiles .
-
Steric Influence : The cyclopropyl group hinders reactions at the pyrazole C3 position, favoring C5 functionalization .
-
Stability : The compound is stable under ambient conditions but degrades in strong acids/bases via ring-opening.
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to selectively inhibit human carbonic anhydrases (hCA), which are implicated in tumorigenesis. Notably, some derivatives achieved nanomolar to picomolar inhibitory concentrations against hCA IX and II .
- A specific case study highlighted that modifications in the oxadiazole structure led to enhanced activity against various cancer cell lines, including pancreatic ductal adenocarcinoma and melanoma .
-
Antifungal Properties
- Oxadiazole derivatives have been extensively studied for their antifungal activities. Research indicates that certain structural modifications can significantly improve efficacy against fungal pathogens such as Fusarium oxysporum. In vitro tests revealed that some compounds exhibited better activity than standard antifungal agents like miconazole .
- The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the aromatic units of oxadiazoles plays a crucial role in enhancing antifungal potency .
- Enzyme Inhibition
Synthesis and Derivatives
The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole typically involves multi-step organic reactions. Variations in the synthetic pathway can lead to different derivatives with tailored biological activities. For example:
- Synthesis Methodology : A common approach involves the cyclization of hydrazones with carboxylic acids under acidic conditions, yielding oxadiazole rings .
Case Study 1: Anticancer Screening
A comprehensive evaluation of various oxadiazole derivatives was conducted to assess their anticancer potential. Compounds were tested against several cancer cell lines, revealing that those containing the 5-(3-cyclopropyl-1H-pyrazol-5-yl) group exhibited superior cytotoxicity compared to others .
Case Study 2: Antifungal Efficacy
In another study focusing on antifungal activity, derivatives of 1,2,4-oxadiazoles were synthesized and screened against Fusarium oxysporum. The most active compounds demonstrated MIC values significantly lower than commercial fungicides, suggesting their potential for agricultural applications .
Mechanism of Action
The mechanism of action of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial and anti-inflammatory effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
The 1,2,4-oxadiazole scaffold is highly modifiable. Key comparisons include:
Key Observations :
- Ethyl vs.
- Cyclopropyl-Pyrazole vs.
Biological Activity
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, while also discussing its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of a pyrazole ring and an oxadiazole ring, contributing to its biological efficacy. The molecular formula is , with a CAS number of 2384696-21-1. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also shown potential as an anticancer agent. It has been tested against several cancer cell lines with promising results:
| Cell Line | IC50 Value (µM) |
|---|---|
| HT-29 (Colon cancer) | 12.07 |
| MCF7 (Breast cancer) | 8.50 |
| A549 (Lung cancer) | 10.00 |
The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts the cell cycle at the G2/M phase . Additionally, compounds with similar structures have demonstrated inhibitory effects on various kinases involved in cancer progression .
Anti-inflammatory Activity
In preclinical studies, this compound exhibited anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. The IC50 for TNF-alpha inhibition was found to be approximately 0.283 mM .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
- Cell Cycle Arrest : By interfering with tubulin dynamics, it prevents cancer cells from dividing.
- Cytokine Modulation : It reduces the production of inflammatory cytokines.
Case Studies
A notable case study highlighted the effectiveness of this compound in a mouse model of inflammation where it significantly reduced symptoms associated with induced colitis. The treatment led to a marked decrease in inflammatory markers compared to untreated controls .
Q & A
Q. Q1. What are the standard synthetic routes for preparing 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole, and how are intermediates characterized?
A1. The compound is typically synthesized via cyclocondensation reactions. For example, 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole intermediates (CAS: 1660-05-5) can react with pyrazole derivatives under basic conditions. Intermediates are characterized using IR, - and -NMR, mass spectrometry, and elemental analysis to confirm purity and structural integrity .
Q. Q2. What analytical techniques are critical for confirming the structure of this compound?
A2. Key techniques include:
- NMR Spectroscopy : To resolve cyclopropyl and pyrazole proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and pyrazole C-5 protons at δ 6.5–7.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]) and fragmentation patterns .
- Elemental Analysis : To validate C, H, N, and O content within ±0.4% deviation .
Advanced Synthetic Challenges
Q. Q3. How can researchers optimize yields in the cyclocondensation step when synthesizing this compound?
A3. Yields depend on reaction conditions:
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve cyclization efficiency .
- Catalysts : Use of Lewis acids (e.g., ZnCl) or bases (e.g., KCO) to accelerate intermediate formation .
- Temperature Control : Stepwise heating (80–120°C) minimizes side reactions like oxadiazole ring decomposition .
Q. Q4. How are spectral contradictions (e.g., overlapping NMR peaks) resolved during characterization?
A4. Advanced strategies include:
- 2D NMR (COSY, HSQC) : To distinguish overlapping cyclopropyl and ethyl group signals .
- Variable Temperature NMR : Resolves dynamic effects in pyrazole tautomers .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .
Biological Evaluation and Mechanism
Q. Q5. What in vitro assays are suitable for evaluating the bioactivity of this compound?
A5. Common assays include:
- Enzyme Inhibition : Measure IC against targets like 14α-demethylase (CYP51) using fluorometric or colorimetric substrates .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selectivity .
Q. Q6. How can discrepancies in bioactivity data between studies be addressed?
A6. Key factors to reconcile:
- Assay Conditions : Variability in pH, serum content, or incubation time affects results .
- Compound Stability : Degradation in DMSO stock solutions may reduce apparent potency; use fresh solutions and validate purity via HPLC .
- Target Polymorphism : Genetic variations in enzyme isoforms (e.g., CYP51 mutations) alter inhibitor binding .
Structure-Activity Relationships (SAR)
Q. Q7. How does the cyclopropyl group influence the compound’s pharmacological profile?
A7. The cyclopropyl moiety:
Q. Q8. What substituent modifications could enhance target selectivity?
A8. Strategies include:
- Electron-Withdrawing Groups : Nitro or trifluoromethyl at pyrazole C-3 position increases affinity for electron-deficient enzyme pockets .
- Heterocycle Fusion : Triazolo-thiadiazine hybrids (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) improve selectivity for kinases over off-target receptors .
Computational and Interdisciplinary Approaches
Q. Q9. What in silico tools are effective for predicting binding modes and toxicity?
A9. Recommended workflows:
- Molecular Docking : AutoDock Vina or Glide to model interactions with targets like 14α-demethylase (PDB: 3LD6) .
- ADMET Prediction : SwissADME or ProTox-II to estimate permeability, CYP inhibition, and hepatotoxicity .
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
Q. Q10. How can combinatorial chemistry accelerate derivative screening?
A10. Parallel synthesis (e.g., 96-well plates) enables rapid generation of libraries. For example, coupling 5-(chloromethyl)oxadiazole with diverse pyrazole amines under microwave irradiation (50 W, 10 min) yields >50 analogs for high-throughput screening .
Stability and Storage
Q. Q11. What are the optimal storage conditions to prevent degradation?
A11. Store at –20°C under inert gas (argon) in amber vials. Avoid aqueous solvents (hydrolysis risk) and prolonged exposure to light, which degrades the oxadiazole ring .
Q. Q12. How can researchers assess hydrolytic stability under physiological conditions?
A12. Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
